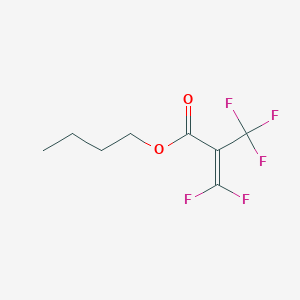![molecular formula C18H10O3 B14517608 Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- CAS No. 62452-63-5](/img/structure/B14517608.png)
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a phenyl group attached at the 2-position
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reverse Hydrogenolysis: One of the efficient methods for synthesizing Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.
Visible-Light-Mediated [3+2] Cycloaddition: Another method involves the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- involves its interaction with various molecular targets and pathways:
Redox Cycling: The compound can undergo redox cycling, generating reactive oxygen species that can induce cellular damage and apoptosis.
DNA Intercalation: It can intercalate into DNA strands, disrupting DNA replication and transcription processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the phenyl group at the 2-position and the furan ring in Naphtho[2,3-b]furan-4,9-dione, 2-phenyl- contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
62452-63-5 |
|---|---|
Fórmula molecular |
C18H10O3 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-phenylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C18H10O3/c19-16-12-8-4-5-9-13(12)17(20)18-14(16)10-15(21-18)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
QEJPDQORSRNNBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


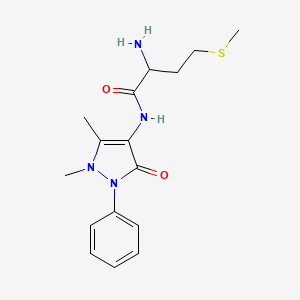
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
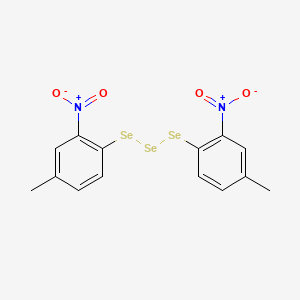
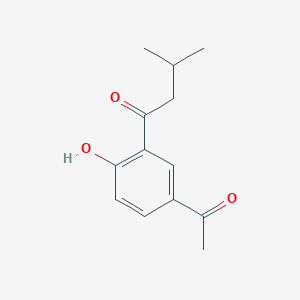
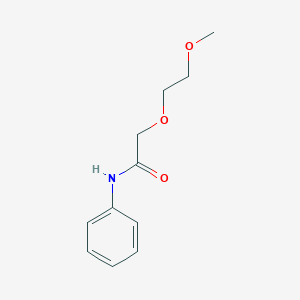

![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)

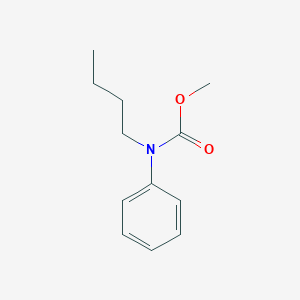
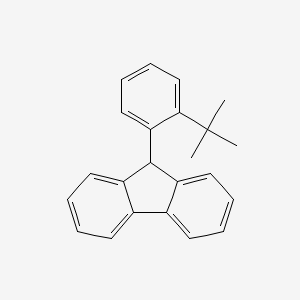
![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
